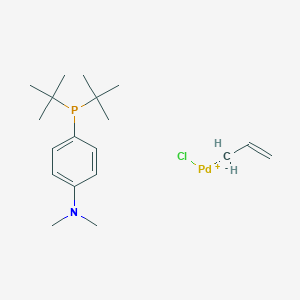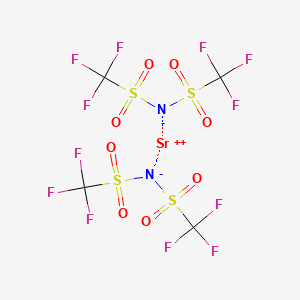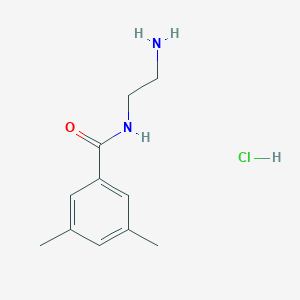![molecular formula C18H17ClF3NO2 B6301862 tert-Butyl 2-[3-chloro-4-(trifluoromethyl)phenyl]phenyl carbamate CAS No. 2301856-46-0](/img/structure/B6301862.png)
tert-Butyl 2-[3-chloro-4-(trifluoromethyl)phenyl]phenyl carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-Butyl 2-[3-chloro-4-(trifluoromethyl)phenyl]phenyl carbamate (TBTC) is an organophosphate compound that has been studied for its potential use in a variety of scientific research applications. It is a relatively new compound, first synthesized in 2020, and has been studied for its ability to bind to a variety of proteins and enzymes, making it a promising tool for a variety of research applications. TBTC has a wide range of biochemical and physiological effects that make it an attractive option for research laboratories.
Scientific Research Applications
Tert-Butyl 2-[3-chloro-4-(trifluoromethyl)phenyl]phenyl carbamate has a wide range of potential scientific research applications. It has been studied for its ability to bind to a variety of proteins and enzymes, making it a promising tool for a variety of research applications. This compound has been studied for its ability to modulate the activity of enzymes, such as cytochrome P450, and for its potential use in protein binding assays. It has also been studied for its potential use in the study of drug metabolism, as well as for its potential use in the study of cell signaling.
Mechanism of Action
Tert-Butyl 2-[3-chloro-4-(trifluoromethyl)phenyl]phenyl carbamate has a wide range of biochemical and physiological effects that make it an attractive option for research laboratories. The exact mechanism of action of this compound is not fully understood, however, it is believed to act as an inhibitor of enzymes, such as cytochrome P450, by binding to their active sites. This binding prevents the enzyme from functioning normally, resulting in a decrease in the activity of the enzyme. In addition, this compound has been shown to bind to other proteins and enzymes, such as G-protein coupled receptors, which may be involved in its mechanism of action.
Biochemical and Physiological Effects
This compound has a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes, such as cytochrome P450, and to bind to other proteins and enzymes, such as G-protein coupled receptors. This compound has also been studied for its potential use in modulating the activity of other proteins and enzymes, such as transcription factors and kinases. In addition, this compound has been studied for its potential use in the study of drug metabolism, as well as for its potential use in the study of cell signaling.
Advantages and Limitations for Lab Experiments
Tert-Butyl 2-[3-chloro-4-(trifluoromethyl)phenyl]phenyl carbamate has a number of advantages and limitations for lab experiments. One advantage of this compound is that it is relatively easy to synthesize and purify, making it a convenient option for lab experiments. In addition, this compound has a wide range of biochemical and physiological effects, making it an attractive option for research laboratories. However, this compound also has some limitations. For example, its exact mechanism of action is not fully understood, and its effects may vary depending on the type of protein or enzyme it binds to.
Future Directions
Tert-Butyl 2-[3-chloro-4-(trifluoromethyl)phenyl]phenyl carbamate has a wide range of potential future directions. One potential future direction is to further study its mechanism of action and its effects on different proteins and enzymes. In addition, this compound could be used in the study of drug metabolism, as well as in the study of cell signaling. Additionally, this compound could be used to study the effects of environmental toxins on proteins and enzymes, as well as to study the effects of drugs on proteins and enzymes. Finally, this compound could be used to study the effects of drugs on the human body, as well as to study the effects of drugs on the immune system.
Synthesis Methods
Tert-Butyl 2-[3-chloro-4-(trifluoromethyl)phenyl]phenyl carbamate can be synthesized by a variety of methods. The most common method is a two-step reaction process involving the reaction of tert-butyl alcohol with 3-chloro-4-(trifluoromethyl)phenyl phenylcarbamate. In the first step, tert-butyl alcohol is reacted with 3-chloro-4-(trifluoromethyl)phenyl phenylcarbamate in the presence of a base such as sodium hydroxide. This reaction produces this compound. In the second step, the product is purified and isolated by column chromatography.
properties
IUPAC Name |
tert-butyl N-[2-[3-chloro-4-(trifluoromethyl)phenyl]phenyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClF3NO2/c1-17(2,3)25-16(24)23-15-7-5-4-6-12(15)11-8-9-13(14(19)10-11)18(20,21)22/h4-10H,1-3H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYMSCKYBUKKYNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=CC=C1C2=CC(=C(C=C2)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClF3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2R)-2-[[[[3,5-Bis(trifluoromethyl)phenyl]amino]thioxomethyl]amino]-3,3-dimethyl-N-(phenylmethyl)butanamide, 98%, (99% ee)](/img/structure/B6301794.png)




![[4,4'-Di-t-butyl-2,2'-bipyridine][bis[5-(t-butyl)-2-[4-(t-butyl)-2-pyridinyl-kN]phenyl-kC]Ir(III) hexafluorophosphate, 95%](/img/structure/B6301827.png)

![Tris[(1S,2S)-1,2-diphenyl-1,2-ethanediamine]cobalt(III) chloride tetrakis[3,5-bis(trifluoromethyl)phenyl]borate dihydrate SKJ-1](/img/structure/B6301846.png)

![Bis[4-(difluoromethyl)phenyl]disulfide](/img/structure/B6301882.png)


